molecular formula C10H11ClO B097830 4-Phenylbutanoyl chloride CAS No. 18496-54-3

4-Phenylbutanoyl chloride

Cat. No. B097830
CAS RN: 18496-54-3
M. Wt: 182.64 g/mol
InChI Key: VQDQISMDUHBUFF-UHFFFAOYSA-N
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Patent
US06114391

Procedure details

4-Phenyl-butanoic acid (0.83 moles, 13.57 g) is added to thionyl chloride (0.114 moles, 8.27 ml) and warmed to dissolve the solid. The mixture is stirred for 30' at r.t., then refluxed for 10', finally recovered as in example 3a). A 100% yield is obtained (0.083 moles, 15.09 g).
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:15])=O>>[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([Cl:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
13.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)O
Name
Quantity
8.27 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30' at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10',
CUSTOM
Type
CUSTOM
Details
finally recovered as in example 3a)
CUSTOM
Type
CUSTOM
Details
A 100% yield is obtained (0.083 moles, 15.09 g)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.